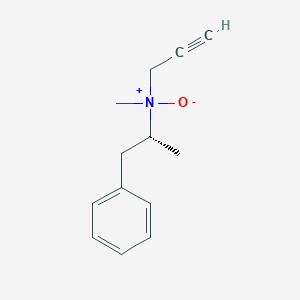

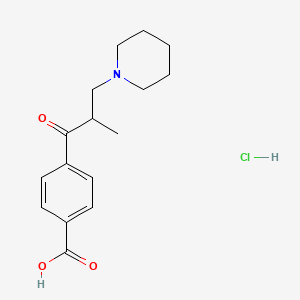

![molecular formula C5H10O5 B583934 D-[3-<sup>13</sup>C]Ribose CAS No. 211947-12-5](/img/structure/B583934.png)

D-[3-13C]Ribose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-[3-13C]Ribose: is a stable isotope-labeled compound of D-ribose, where the carbon-13 isotope is incorporated at the third carbon position. D-ribose is a naturally occurring monosaccharide that plays a crucial role in the production of adenosine triphosphate (ATP), the primary energy source for cells . This compound is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.

Applications De Recherche Scientifique

Chemistry: D-[3-13C]Ribose is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates and nucleic acids .

Biology: It is employed in metabolic studies to trace the pathways of ribose metabolism and to investigate the role of ribose in cellular energy production .

Medicine: D-[3-13C]Ribose is used in clinical research to study its potential benefits in conditions like chronic fatigue syndrome, fibromyalgia, and heart disease. It helps in understanding the metabolic alterations in these conditions .

Industry: In the pharmaceutical industry, D-[3-13C]Ribose is used in the synthesis of antiviral and anticancer drugs. It also finds applications in the production of dietary supplements aimed at enhancing energy levels .

Mécanisme D'action

Target of Action

D-[3-13C]Ribose, a naturally occurring pentose monosaccharide, primarily targets central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells .

Mode of Action

D-[3-13C]Ribose interacts with its targets by activating central carbon metabolism. This activation leads to an increase in the abundance of NADH, polarization of the ETC, elevation of the PMF of cells, and induction of drug uptake and cell death .

Biochemical Pathways

D-[3-13C]Ribose is involved in several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to the production of ATP through the nonoxidative phase of the PPP . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate, which then joins the PPP to produce ATP .

Pharmacokinetics

The pharmacokinetics of D-[3-13C]Ribose have been studied in healthy rabbits. It was found that D-ribose follows a dose-dependent kinetic profile. With doubling the IV dose, the area under the curve (AUC) was significantly increased by threefold, while the total clearance decreased by 44%. The half-life was 1.7-fold longer at the higher dose .

Result of Action

The action of D-[3-13C]Ribose results in increased ATP production, thereby enhancing cellular energy. This is particularly beneficial in conditions of tissue ischemia, such as myocardial ischemia . Recent studies have suggested a potential link between d-ribose metabolic disturbances and type 2 diabetes mellitus (t2dm) along with its associated complications .

Action Environment

The action, efficacy, and stability of D-[3-13C]Ribose can be influenced by various environmental factors. For instance, the metabolic microenvironment of bacteria impacts drug efficacy . Moreover, D-ribose is active in glycation and induces protein aggregation, rapidly producing advanced glycation end products (AGEs) both extracellularly and intracellularly .

Analyse Biochimique

Biochemical Properties

D-[3-13C]Ribose participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a key component of RNA, which is involved in protein synthesis .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-[3-13C]Ribose typically involves the incorporation of the carbon-13 isotope into the ribose molecule. One common method is the chemical synthesis starting from labeled glucose or other precursors, followed by a series of enzymatic or chemical reactions to introduce the isotope at the desired position .

Industrial Production Methods: Industrial production of D-ribose, including its isotopically labeled forms, often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce high yields of D-ribose. The fermentation process is optimized to enhance the production efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: D-[3-13C]Ribose undergoes various chemical reactions, including:

Oxidation: Conversion to ribonic acid.

Reduction: Formation of ribitol.

Substitution: Formation of nucleosides and nucleotides.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like nitric acid or bromine water.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Enzymatic reactions using ribokinase or other specific enzymes.

Major Products:

Oxidation: Ribonic acid.

Reduction: Ribitol.

Substitution: Various nucleosides and nucleotides.

Comparaison Avec Des Composés Similaires

D-ribose: The non-labeled form of the compound.

Deoxyribose: A component of DNA, differing by the absence of one oxygen atom.

Arabinose: An epimer of ribose at the second carbon position.

Uniqueness: D-[3-13C]Ribose is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for tracing and studying metabolic pathways using NMR spectroscopy. This isotopic labeling provides detailed insights into the biochemical processes involving ribose .

By understanding the unique properties and applications of D-[3-13C]Ribose, researchers can leverage this compound to advance knowledge in various scientific fields, from basic biochemical research to clinical applications.

Propriétés

IUPAC Name |

(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-BKHMKNEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([13C@H]([C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

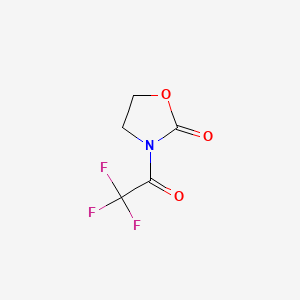

![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)

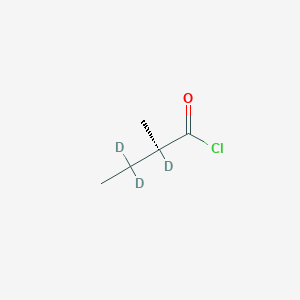

![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)

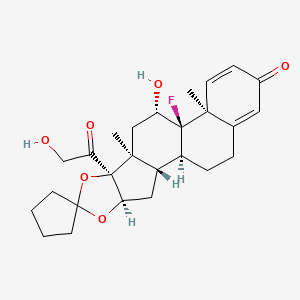

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)